molecular formula C21H24N4O2S B12141623 N-{4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thien-2-yl}-2-furamide

N-{4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thien-2-yl}-2-furamide

Cat. No.: B12141623
M. Wt: 396.5 g/mol
InChI Key: JVCOZJLKHRVZMW-UHFFFAOYSA-N
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Description

The compound N-{4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thien-2-yl}-2-furamide is a heterocyclic molecule featuring a thiophene core substituted with methyl groups, a pyridinylpiperazinyl moiety, and a 2-furamide group.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H24N4O2S/c1-15-16(2)28-21(23-20(26)18-6-5-13-27-18)17(15)14-24-9-11-25(12-10-24)19-7-3-4-8-22-19/h3-8,13H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

JVCOZJLKHRVZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=N3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thien-2-yl}-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thienyl intermediate: This step involves the reaction of 4,5-dimethylthiophene with appropriate reagents to introduce the desired functional groups.

    Introduction of the pyridinylpiperazine moiety: This step involves the reaction of the thienyl intermediate with 4-pyridin-2-ylpiperazine under suitable conditions to form the desired intermediate.

    Formation of the furamide group: The final step involves the reaction of the intermediate with furamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thien-2-yl}-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thien-2-yl}-2-furamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thien-2-yl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Several structurally related compounds are documented, differing primarily in substituent groups:

N-{4,5-Dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide (CAS 622804-68-6)
  • Molecular Formula : C₂₆H₂₇N₃O₅S
  • Key Features: Replaces the pyridin-2-ylpiperazinyl group with a pyridinylamino-trimethoxyphenyl hybrid substituent .
N-{3-[4-(difluoromethoxy)phenylmethyl]-4,5-dimethyl-2-thienyl}-2-furamide (CAS 618405-58-6)
  • Molecular Formula : C₂₃H₂₄F₂N₂O₄S
  • Key Features : Substitutes the pyridinylpiperazinyl group with a morpholinyl-difluoromethoxyphenyl moiety .
  • Implications : The difluoromethoxy group introduces electronegativity, which may enhance metabolic stability and alter solubility profiles.

Application to Target Compound :

  • By contrast, analogs with trimethoxyphenyl () or morpholinyl-difluorophenyl () groups may exhibit divergent binding due to steric or electronic differences.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound Not explicitly provided - Pyridin-2-ylpiperazinyl, 4,5-dimethyl Likely basic (piperazine), moderate solubility
Analog (CAS 622804-68-6) C₂₆H₂₇N₃O₅S 493.58 Trimethoxyphenyl, pyridinylamino High lipophilicity, potential CYP inhibition
Analog (CAS 618405-58-6) C₂₃H₂₄F₂N₂O₄S 462.51 Difluoromethoxyphenyl, morpholinyl Enhanced metabolic stability, polar

Key Observations :

  • The target compound’s pyridinylpiperazinyl group introduces basicity, which may improve solubility in acidic environments (e.g., gastric fluid) compared to the neutral morpholinyl group in .
  • The trimethoxyphenyl analog () has a higher molar mass (493.58 vs. 462.51), likely reducing aqueous solubility but increasing lipid bilayer penetration.

Electronic and Conformational Studies

DFT calculations on thienyl-substituted thiadiazines (e.g., 3,5-di(thien-2-yl)-4H-1,2,6-thiadiazin-4-one) reveal that frontier molecular orbitals (FMOs) and bandgaps are sensitive to substituent electronic profiles .

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